3-(2-hydroxy-5-methylphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-HYDROXY-5-METHYLPHENYL)-4-[3-(PROP-2-EN-1-YLOXY)PHENYL]-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXY-5-METHYLPHENYL)-4-[3-(PROP-2-EN-1-YLOXY)PHENYL]-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the hydroxy, methyl, and phenyl groups through various substitution reactions. The final step involves the addition of the prop-2-en-1-yloxy and pyridin-3-ylmethyl groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXY-5-METHYLPHENYL)-4-[3-(PROP-2-EN-1-YLOXY)PHENYL]-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove double bonds or reduce functional groups.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could result in the formation of a saturated compound.
Scientific Research Applications
3-(2-HYDROXY-5-METHYLPHENYL)-4-[3-(PROP-2-EN-1-YLOXY)PHENYL]-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXY-5-METHYLPHENYL)-4-[3-(PROP-2-EN-1-YLOXY)PHENYL]-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- **3-(2-HYDROXY-5-METHYLPHENYL)-4-[3-(METHOXY)PHENYL]-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- **3-(2-HYDROXY-5-METHYLPHENYL)-4-[3-(ETHOXY)PHENYL]-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The unique combination of functional groups in 3-(2-HYDROXY-5-METHYLPHENYL)-4-[3-(PROP-2-EN-1-YLOXY)PHENYL]-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE gives it distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C27H24N4O3 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-(2-hydroxy-5-methylphenyl)-4-(3-prop-2-enoxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H24N4O3/c1-3-12-34-20-8-4-7-19(14-20)26-23-24(21-13-17(2)9-10-22(21)32)29-30-25(23)27(33)31(26)16-18-6-5-11-28-15-18/h3-11,13-15,26,32H,1,12,16H2,2H3,(H,29,30) |
InChI Key |
QIOOAHHLUGCDBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CN=CC=C4)C5=CC(=CC=C5)OCC=C |
Origin of Product |
United States |
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